molecular formula C7H6BF3O2 B1664628 4-(Trifluoromethyl)phenylboronic acid CAS No. 128796-39-4

4-(Trifluoromethyl)phenylboronic acid

Cat. No. B1664628
M. Wt: 189.93 g/mol
InChI Key: ALMFIOZYDASRRC-UHFFFAOYSA-N
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Patent
US07560582B2

Procedure details

An oven dried Schlenk tube was charged with magnesium turnings (766 mg, 31.5 mmol), evacuated, and backfilled with argon. To the reaction vessel was added 10 mL of ether followed by 4-(trifluoromethyl)phenyl bromide (4.20 mL, 30.0 mmol). The reaction mixture was stirred without external heating for 1 hour, during which time an exotherm occurred and then subsided. The solution was diluted with ether (10 mL) and transferred via cannula to a flask containing triisopropylborate (13.8 mL, 60.0 mmol) in 1:1 THF/ether (20 mL) at −78° C. The resulting reaction mixture was kept at −78° C. for 15 minutes and then was allowed to warm to room temperature. After stirring at room temperature for 15 minutes, the reaction mixture was poured onto 2.0 M HCl (60 mL). The mixture was transferred to a separatory funnel, extracted with ethyl acetate (60 mL), washed with water (60 mL), and brine (60 mL). The organic solution was dried over anhydrous sodium sulfate and concentrated in vacuo. The crude material was dissolved in 2:1 hexane/ethyl acetate (90 mL) and activated charcoal was added. The mixture was filtered and the product crystallized upon cooling. The crystals were collected by filtration to afford 1.98 g (35%) of pale yellow needles.
Quantity
766 mg
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step Two
Quantity
13.8 mL
Type
reactant
Reaction Step Three
Name
THF ether
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
60 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Mg].[F:2][C:3]([F:12])([F:11])[C:4]1[CH:9]=[CH:8][C:7](Br)=[CH:6][CH:5]=1.C([O:16][B:17](OC(C)C)[O:18]C(C)C)(C)C.Cl>CCOCC.C1COCC1.CCOCC>[F:2][C:3]([F:12])([F:11])[C:4]1[CH:9]=[CH:8][C:7]([B:17]([OH:18])[OH:16])=[CH:6][CH:5]=1 |f:5.6|

Inputs

Step One
Name
Quantity
766 mg
Type
reactant
Smiles
[Mg]
Step Two
Name
Quantity
4.2 mL
Type
reactant
Smiles
FC(C1=CC=C(C=C1)Br)(F)F
Step Three
Name
Quantity
13.8 mL
Type
reactant
Smiles
C(C)(C)OB(OC(C)C)OC(C)C
Name
THF ether
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1.CCOCC
Step Four
Name
Quantity
60 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An oven dried Schlenk tube
CUSTOM
Type
CUSTOM
Details
evacuated
ADDITION
Type
ADDITION
Details
To the reaction vessel was added 10 mL of ether
TEMPERATURE
Type
TEMPERATURE
Details
without external heating for 1 hour, during which time an exotherm
Duration
1 h
CUSTOM
Type
CUSTOM
Details
transferred via cannula to a flask
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
STIRRING
Type
STIRRING
Details
After stirring at room temperature for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The mixture was transferred to a separatory funnel
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (60 mL)
WASH
Type
WASH
Details
washed with water (60 mL), and brine (60 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The crude material was dissolved in 2:1 hexane/ethyl acetate (90 mL) and activated charcoal
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the product crystallized
TEMPERATURE
Type
TEMPERATURE
Details
upon cooling
FILTRATION
Type
FILTRATION
Details
The crystals were collected by filtration

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)B(O)O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.98 g
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 34.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.